

A Comprehensive Spectroscopic Guide to 2-Iodo-6-(trifluoromethyl)pyrazine

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Compound of Interest

Compound Name: **2-Iodo-6-(trifluoromethyl)pyrazine**

Cat. No.: **B142757**

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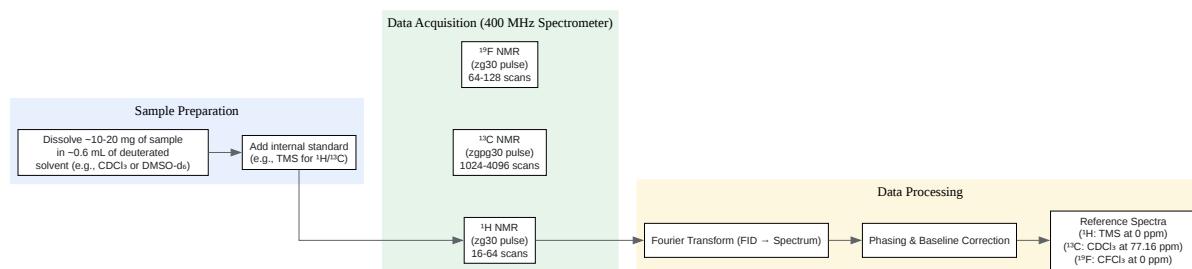
Abstract: **2-Iodo-6-(trifluoromethyl)pyrazine** (CAS No. 141492-94-6) is a halogenated and fluorinated pyrazine derivative of significant interest in synthetic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. [1][2] The presence of iodo and trifluoromethyl groups on the pyrazine scaffold imparts unique reactivity and physicochemical properties. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic characteristics. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Methodologies for data acquisition are detailed, and spectral features are interpreted based on fundamental principles and comparative data from related structures.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

- Systematic Name: **2-Iodo-6-(trifluoromethyl)pyrazine**
- CAS Number: 141492-94-6[3][4]
- Molecular Formula: $C_5H_2F_3IN_2$ [3]
- Molecular Weight: 273.98 g/mol

The pyrazine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 4. In this derivative, the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine atom significantly influence the electronic environment and, consequently, the spectroscopic output.



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Caption: Generalized workflow for NMR spectroscopic analysis.

- Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **2-Iodo-6-(trifluoromethyl)pyrazine** is dissolved in a suitable deuterated solvent (e.g., CDCl_3), with tetramethylsilane (TMS) added as an internal standard for ^1H and ^{13}C NMR.
- ^1H NMR Acquisition: A standard single-pulse experiment is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program is employed. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024) is required.
- ^{19}F NMR Acquisition: A standard single-pulse

experiment is typically sufficient. An external or internal reference like CFCl_3 (trichlorofluoromethane) or $\text{C}_6\text{H}_5\text{CF}_3$ (benzotrifluoride) is used. [6][7]

^1H NMR Spectral Analysis

The molecule has two aromatic protons on the pyrazine ring. Their chemical shifts are influenced by the opposing effects of the substituents. The trifluoromethyl group is strongly electron-withdrawing, deshielding nearby protons, while the iodine atom is less withdrawing and has a significant anisotropic effect.

- H-3: This proton is ortho to the iodine atom and meta to the CF_3 group. It is expected to appear at a lower field (downfield).
- H-5: This proton is meta to the iodine atom and ortho to the CF_3 group. The strong deshielding from the adjacent CF_3 group will likely shift this proton further downfield compared to H-3.

The two protons should appear as distinct singlets or very finely split doublets (due to small 4-bond H-H coupling, ^4JHH), as they are not adjacent.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum will show five distinct carbon signals. The key features are the large coupling constants between fluorine and carbon (JCF). [8]

- C-2 & C-6: These carbons are directly bonded to the electronegative iodine and the CF_3 group, respectively, and will be significantly affected. The C-6 carbon, attached to the CF_3 group, will appear as a quartet with a coupling constant (^2JCF) of approximately 30-35 Hz. [6][9]*
- C-3 & C-5: These are the protonated carbons. Their chemical shifts will be influenced by their position relative to the substituents.
- CF_3 : The carbon of the trifluoromethyl group will appear as a prominent quartet due to one-bond coupling with the three fluorine atoms (^1JCF), with a large coupling constant typically in the range of 270-275 Hz. [6][9]

^{19}F NMR Spectral Analysis

^{19}F NMR is a highly sensitive technique for observing fluorine-containing compounds. [10]

- CF₃ Group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Based on data for 2-(Trifluoromethyl)pyrazine, the chemical shift is expected around -58 to -65 ppm relative to CFCl₃. [6][11]

Summary of Predicted NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	~8.8 - 9.1	s	-	H-5 (or H-3)
~8.7 - 8.9	s	-		H-3 (or H-5)
¹³ C	~145 - 155	q	² JCF \approx 30-35	C-6
~140 - 150	m	-		C-3 / C-5
~120 - 130	s	-		C-2
~118 - 122	q		¹ JCF \approx 270-275	CF ₃
¹⁹ F	~ -58 to -65	s	-	CF ₃

Mass Spectrometry (MS)

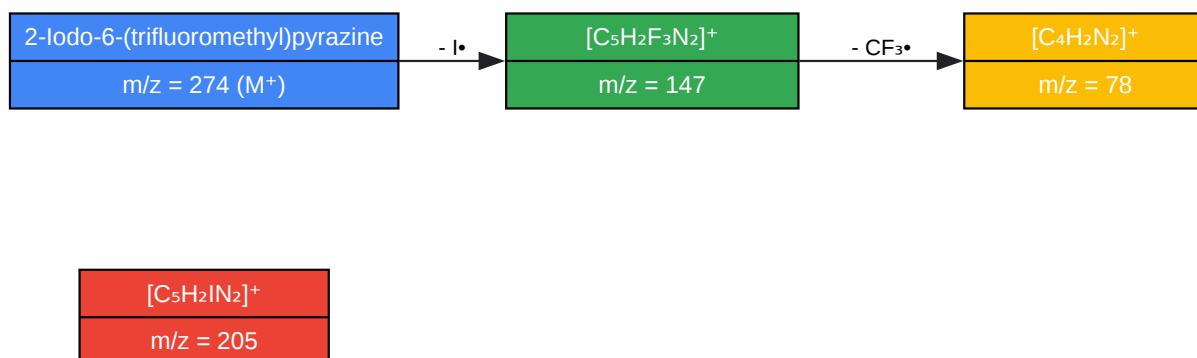
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Analysis of Molecular Ion and Fragmentation

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 274$, corresponding to the molecular weight of the most abundant isotopes (^{12}C , ^1H , ^{19}F , ^{127}I , ^{14}N). The presence of iodine (^{127}I is 100% abundant) will make this peak very distinct and easy to identify.
- Fragmentation Pattern: The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable fragments. The C-I bond is relatively weak and its cleavage is a highly probable event. [12] A plausible fragmentation pathway is outlined below:



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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Iodo-6-(trifluoromethyl)pyrazine, CasNo.141492-94-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. 2-IODO-6-(TRIFLUOROMETHYL)PYRAZINE [141492-94-6] | Chemsigma [chemsigma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]
- 7. colorado.edu [colorado.edu]
- 8. [13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 \(RSC Publishing\) \[pubs.rsc.org\]](http://13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org])
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. [2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg\(II\)-mediated Base Pairing - PMC \[pmc.ncbi.nlm.nih.gov\]](http://2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing - PMC [pmc.ncbi.nlm.nih.gov])
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Iodo-6-(trifluoromethyl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142757#spectroscopic-data-for-2-iodo-6-trifluoromethyl-pyrazine-nmr-ms-ir\]](https://www.benchchem.com/product/b142757#spectroscopic-data-for-2-iodo-6-trifluoromethyl-pyrazine-nmr-ms-ir)

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